molecular formula C8H11NO3 B104026 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester CAS No. 57330-84-4

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester

Cat. No. B104026
CAS RN: 57330-84-4
M. Wt: 169.18 g/mol
InChI Key: OXDNIENYXPYYNI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms . It’s known to be a ‘privileged structure’ in medicinal chemistry and is utilized in many drug discovery programs . It’s also used in the synthesis of olaparib, an FDA-approved targeted therapy for cancer .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the El-Agrody group synthesized a related compound via the ring-closure reaction of 9-amino-8,9-dihydro-8-imino-7-methyl-6 H,7 H-1benzopyrano[3′,4′:5,6]-pyrano[2,3-d]-pyrimidine-6-one with TEOF in refluxing .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring with nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position of the ring . This structure is part of various complex compounds that exhibit diversified pharmacological activities .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These hybrids have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Antiviral Applications

Pyrimidine and its derivatives, which can be synthesized using this compound, have been proven to have antiviral activity .

Anticancer Applications

The compound has also been used in the synthesis of pyrimidine derivatives that have shown anticancer activity .

Antioxidant Applications

Pyrimidine derivatives synthesized using this compound have demonstrated antioxidant activity .

Antimicrobial Applications

The compound has been used in the synthesis of pyrimidine derivatives that have shown antimicrobial activity .

Synthesis of Drug Molecules and Natural Products

Dihydropyridine (DHP), which can be synthesized using this compound, is among the most beneficial scaffolds that have revolutionized pharmaceutical research . It has been used in the synthesis of several drug molecules and natural products .

BACE1 Inhibitors

4-cyanopyridine-3-carboxamides, which can be synthesized using this compound, have been used as BACE1 inhibitors .

Hypolipidemic Activity and Cardiomyocyte-Protective Effects

Compounds synthesized using this compound have been reported to have a broad spectrum of hypolipidemic activity and strong cardiomyocyte-protective effects .

properties

IUPAC Name

ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDNIENYXPYYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415631
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester

CAS RN

57330-84-4
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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